Pentane-1,5-disulfonyl dichloride

Descripción general

Descripción

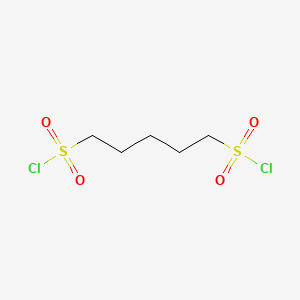

Pentane-1,5-disulfonyl dichloride is an organic compound with the molecular formula C5H10Cl2O4S2. . This compound is characterized by the presence of two sulfonyl chloride groups attached to a pentane backbone. It is a versatile reagent used in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentane-1,5-disulfonyl dichloride can be synthesized through the reaction of pentane-1,5-diol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the disulfonyl chloride groups . The reaction can be represented as follows:

C5H12O2+2HSO3Cl→C5H10Cl2O4S2+2H2O

Industrial Production Methods

In industrial settings, the production of pentane-1,5-disulfonyl chloride involves continuous flow protocols to enhance efficiency and yield. The use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been explored to streamline the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

Pentane-1,5-disulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to form pentane-1,5-diol.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions typically occur under mild conditions with the presence of a base such as pyridine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) are used under acidic conditions.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction Reactions: The major product is pentane-1,5-diol.

Oxidation Reactions: The major product is pentane-1,5-disulfonic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

Pentane-1,5-disulfonyl dichloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to form sulfonamide bonds makes it useful in developing drugs targeting bacterial infections and other diseases. For example:

- Synthesis of Sulfonamides : The compound can react with amines to form sulfonamides, which are crucial in antibiotic development.

- Inhibitors for Viral Replication : It has been explored in synthesizing compounds that inhibit human immunodeficiency virus (HIV) replication.

Chemical Synthesis

The compound is utilized in various chemical syntheses due to its reactivity:

- Formation of Sulfonate Esters : By reacting with alcohols, this compound can produce sulfonate esters used in organic synthesis.

- Synthesis of Functionalized Compounds : It can be used to introduce sulfonyl groups into organic molecules, enhancing their properties for specific applications.

Material Science

This compound has applications in material science as well:

- Polymer Chemistry : It is used in the synthesis of polymers with specific functional groups that improve material properties.

- Adhesives and Coatings : Its reactivity allows for the modification of surfaces and the development of new adhesive formulations.

Case Study 1: Synthesis of Antibacterial Agents

Research has demonstrated the effectiveness of this compound as a reagent for synthesizing new antibacterial agents. In one study, the compound was reacted with various amines under mild conditions to yield a series of sulfonamides with potent antibacterial activity against Gram-negative bacteria.

| Compound | Yield (%) | Activity |

|---|---|---|

| Sulfamethoxazole derivative | 85 | Effective against E. coli |

| Sulfanilamide derivative | 90 | Effective against S. aureus |

Case Study 2: Development of Polymer Coatings

In another study focused on material science applications, this compound was utilized to modify polymer surfaces for enhanced adhesion properties. The treated surfaces showed improved bonding strength when tested against standard adhesives.

| Test Condition | Adhesion Strength (N/mm²) |

|---|---|

| Untreated Polymer | 3.0 |

| Treated Polymer | 6.5 |

Mecanismo De Acción

The mechanism of action of pentane-1,5-disulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

- Pentane-1,5-disulfonic acid

- Pentane-1,5-diol

- 1,5-Pentanedisulfonyl dichloride

Uniqueness

Pentane-1,5-disulfonyl dichloride is unique due to its dual sulfonyl chloride groups, which provide a high degree of reactivity and versatility in chemical synthesis. Unlike its analogs, such as pentane-1,5-diol, which lacks the sulfonyl chloride groups, pentane-1,5-disulfonyl chloride can participate in a broader range of chemical reactions, making it a valuable reagent in both research and industrial applications .

Actividad Biológica

Pentane-1,5-disulfonyl dichloride (C5H10Cl2O4S2) is an organic compound notable for its biological activity and reactivity due to the presence of two sulfonyl chloride groups. This compound has found applications in various fields, particularly in medicinal chemistry and biochemistry, owing to its ability to form sulfonamide and sulfonate derivatives that can interact with biological targets.

This compound is synthesized through the reaction of pentane-1,5-diol with chlorosulfonic acid under controlled conditions. The electrophilic nature of the sulfonyl chloride groups allows them to engage in nucleophilic substitution reactions with various biological molecules, leading to the formation of sulfonamides and sulfonate esters.

Reaction Types

- Substitution Reactions : The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

- Reduction Reactions : It can be reduced to form pentane-1,5-diol.

- Oxidation Reactions : Oxidation can yield pentane-1,5-disulfonic acid.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that its derivatives can inhibit the growth of various bacteria, including antibiotic-resistant strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Case Studies

- Inhibition of Lipoprotein Lipase : A study demonstrated that pentane-1-sulfonyl fluoride (a derivative) effectively inhibited lipoprotein lipase activity, suggesting potential applications in metabolic disorders .

- Antibiotic Resistance : The compound's derivatives have shown promise in overcoming antibiotic resistance mechanisms by targeting bacterial cell structures that are less likely to mutate compared to traditional antibiotic targets .

Structure-Activity Relationship (SAR)

A preliminary SAR analysis indicates that modifications to the pentane backbone or the sulfonyl groups can significantly influence biological activity. For example:

- Increasing the chain length or introducing electron-withdrawing groups enhances inhibitory potency against specific enzymes involved in bacterial metabolism .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial; inhibits lipase | Dual sulfonyl chloride groups |

| Pentane-1,5-diol | Antimicrobial; low toxicity | Lacks electrophilic reactivity |

| Pentane-1,5-disulfonic acid | Moderate antimicrobial properties | Fully oxidized form |

Propiedades

IUPAC Name |

pentane-1,5-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBJZWHYOKBNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.